molecular formula C9H13Br2N B1379808 (4-Bromophenyl)isopropylamine hydrobromide CAS No. 1609396-26-0

(4-Bromophenyl)isopropylamine hydrobromide

Cat. No.: B1379808
CAS No.: 1609396-26-0
M. Wt: 295.01 g/mol
InChI Key: MFPHIMBVRCNUKL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)isopropylamine hydrobromide is a brominated amphetamine derivative of significant interest in neuropharmacological research. Its primary research applications are linked to its interactions with the brain's monoaminergic systems. The compound has been characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), a mechanism that prompts the efflux of these key neurotransmitters . This activity makes it a useful, though non-selective, pharmacological tool for studying the physiological roles and regulation of monoamines in model organisms. Furthermore, research indicates that, similar to other para-halogenated amphetamines, (4-bromophenyl)isopropylamine may act as a monoamine oxidase A (MAO-A) inhibitor . It is critical to note that this compound has been shown to possess neurotoxic potential, specifically leading to the depletion of brain serotonin and its metabolites, which can persist for an extended period . Therefore, this chemical is strictly for investigative purposes to explore the mechanisms of neurotoxicity and the metabolic pathways of substituted amphetamines. All research must be conducted in accordance with applicable laws and regulations, as the compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-propan-2-ylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPHIMBVRCNUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-19-9
Record name (4-Bromophenyl)isopropylamine hydrobromide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Methodology:

  • Starting Material : 4-bromoaniline or its hydrochloride salt.
  • Reagents : Bromine (Br₂), inert organic solvents such as cyclohexane or 1,2-dichloroethane.
  • Conditions :
    • Bromination is carried out at controlled temperatures, generally between -5°C and 70°C, to optimize selectivity and yield.
    • Bromine is added dropwise to the aromatic compound suspension to prevent over-bromination.
  • Reaction Control :
    • Maintaining low temperatures (around 0°C to 10°C) during bromine addition minimizes polybromination.
    • The reaction mixture is stirred for 1-2 hours post-addition to ensure completion.

Data Summary:

Parameter Range Remarks
Temperature -5°C to 70°C Controlled to optimize selectivity
Solvent Cyclohexane, 1,2-dichloroethane Water-immiscible, facilitates isolation
Yield Up to 99.9% As reported in patent processes

Conversion to Isopropylamine Derivative

The next step involves converting the brominated intermediate into (4-bromophenyl)isopropylamine . This typically involves nucleophilic substitution or reductive amination methods.

Approaches:

  • Reductive Amination :
    • Reacting the brominated aromatic compound with isopropylamine in the presence of reducing agents such as hydrogen gas over catalysts or chemical reductants.
  • Direct Nucleophilic Substitution :
    • Using isopropylamine in excess to displace suitable leaving groups under reflux conditions.

Conditions:

  • Temperature : 80°C to 120°C.
  • Solvent : Ethanol or other polar aprotic solvents.
  • Catalysts : Metal catalysts like palladium on carbon (for hydrogenation) can be employed.

Research Findings:

  • While specific patent data on this step are limited, standard reductive amination techniques are well-established for such transformations, ensuring high purity and yield.

Formation of Hydrobromide Salt

The final step involves salt formation:

  • Reaction : The free base (4-bromophenyl)isopropylamine is reacted with hydrobromic acid.
  • Conditions :
    • Dissolving the amine in a suitable solvent (e.g., ethanol).
    • Adding hydrobromic acid dropwise under stirring at room temperature or slightly elevated temperature.
    • Crystallization occurs upon cooling, yielding (4-bromophenyl)isopropylamine hydrobromide .

Notes:

  • The use of excess hydrobromic acid ensures complete salt formation.
  • Recrystallization from ethanol or acetone improves purity.

Data Summary:

Parameter Typical Range Remarks
Temperature 20°C to 40°C For salt crystallization
Yield >90% High purity salts achievable

Alternative Synthetic Routes

a. Direct Bromination of Isopropylamine Derivatives
Some research suggests direct bromination of the aromatic ring in the amine or its derivatives, followed by salt formation, can streamline synthesis, but often with lower selectivity and yields.

b. Multi-step Synthesis via Diazotization
Using diazotization of aniline derivatives followed by reduction and salt formation is documented, particularly for complex substituted compounds. This method allows for high regioselectivity and purity.

Data Tables Summarizing Preparation Methods

Step Reagents Conditions Yield / Purity Notes
Bromination Bromine, inert solvent -5°C to 70°C Up to 99.9% Controlled temperature for selectivity
Amination Isopropylamine, catalysts 80°C–120°C High Reflux or catalytic hydrogenation
Salt Formation Hydrobromic acid Room temp to 40°C >90% Recrystallization for purity

Research Findings and Considerations

  • High Yield and Selectivity : Patent US4918230A demonstrates that bromination in inert, water-immiscible solvents like cyclohexane enhances regioselectivity and yield.
  • Operational Simplicity : Using inert solvents simplifies isolation and purification.
  • Environmental and Safety Aspects : Bromination with controlled addition of bromine minimizes hazards; alternative reagents like N-bromosuccinimide (NBS) may offer safer options.
  • Purity Control : Recrystallization and purification steps, including washing with acetone or ethanol, are critical for obtaining high-purity hydrobromide salts.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)isopropylamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylisopropylamines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound has been investigated for its role as a selective antagonist of the melanin-concentrating hormone-1 (MCH1) receptor. This receptor is implicated in several physiological processes, including appetite regulation and energy homeostasis. Compounds that inhibit MCH1 can be beneficial in treating obesity and related metabolic disorders .

Case Studies:

  • A study highlighted the use of substituted anilinic piperidines, including (4-Bromophenyl)isopropylamine derivatives, showing their effectiveness in reducing body mass and managing feeding disorders such as obesity and bulimia nervosa .
  • Research indicated that these compounds could also alleviate symptoms associated with anxiety and depression by modulating the MCH1 receptor activity .

Synthesis and Chemical Reactions

Synthesis Techniques:
The synthesis of (4-Bromophenyl)isopropylamine hydrobromide can involve various chemical reactions, including Mannich reactions, which are known for producing biologically active compounds. The ability to modify the compound's structure through substitution can enhance its pharmacological profile .

Applications in Drug Development:
The compound has been utilized in developing formulations suitable for various administration routes, including oral and parenteral forms. These formulations can include tablets, capsules, or injectable solutions that contain the active ingredient alongside other therapeutic agents .

Toxicological Profile

Safety Considerations:
While exploring its applications, it is crucial to consider the toxicological aspects. The compound has been classified with specific warnings related to acute toxicity upon ingestion and skin irritation. Understanding these safety profiles is essential for its development as a therapeutic agent .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)isopropylamine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the para position enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

  • 4-Chlorophenylisopropylamine Hydrochloride : Replacing bromine with chlorine reduces molecular weight and lipophilicity. Evidence from dopamine agonists (e.g., SKF-81297 and SKF-82958) shows that halogen type affects receptor binding; bromine’s larger size may enhance affinity for hydrophobic binding pockets compared to chlorine .
  • However, iodinated analogs are less common due to synthetic challenges and higher toxicity risks .

Isopropylamine vs. Phenethylamine Backbones

  • Phenethylamine Analogs: Two-carbon homologs (e.g., 4-bromo-2,5-dimethoxyphenethylamine) exhibit shorter duration of action and reduced hallucinogenic effects compared to three-carbon isopropylamine derivatives like DOM (4-methyl-2,5-dimethoxyamphetamine). The isopropylamine structure in (4-Bromophenyl)isopropylamine hydrobromide likely confers higher potency and prolonged activity due to increased metabolic stability .

Counterion Influence: Hydrobromide vs. Hydrochloride

  • Solubility and Stability : Isopropylamine hydrobromide (CAS 29552-58-7) and hydrochloride (CAS 15572-56-2) differ in melting points (hydrobromide: ~135–140°C; hydrochloride: similar range). Hydrobromide salts often exhibit higher solubility in polar solvents, which may enhance bioavailability .
  • Formulation Considerations : Hydrobromide salts are less hygroscopic than hydrochlorides, improving shelf-life in humid environments .

Antimicrobial Activity

  • Thiophene Derivatives: Isopropylamine-substituted compounds (e.g., 4-methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid isopropylamide) demonstrate lower MIC values than ethyl or n-propyl analogs, indicating that branched alkyl chains enhance antimicrobial potency. The 4-bromophenyl group in this compound may further improve membrane penetration due to increased lipophilicity .

Central Nervous System (CNS) Effects

  • Bromine’s electron-withdrawing effect may modulate interactions with neurotransmitter receptors. For example, D1/D2 receptor selectivity in SKF compounds correlates with halogen positioning, suggesting bromine’s role in optimizing binding .

Data Tables

Table 1: Physical and Pharmacological Properties of Selected Compounds

Compound Name Substituent Counterion Melting Point (°C) Potency (ED₅₀) MIC (μg/mL)
(4-Bromophenyl)isopropylamine HBr 4-Br, isopropylamine HBr N/A ~1 mg/kg* N/A
4-Chlorophenylisopropylamine HCl 4-Cl, isopropylamine HCl 135–140 ~2 mg/kg* N/A
4-Bromo-2,5-dimethoxyphenethylamine 4-Br, phenethylamine Free base N/A 0.1–0.2 mg/kg† N/A
Thiophene-isopropylamide derivative Isopropylamine N/A 12.5

*Inferred from psychotomimetic potency data ; †Based on phenethylamine homologs .

Table 2: Counterion Comparison

Property Hydrobromide Salt Hydrochloride Salt
Hygroscopicity Low Moderate
Solubility in H₂O High High
Melting Point Range ~135–140°C ~135–140°C
Stability Superior in humidity Moderate

Research Findings and Implications

  • Bromine’s Role : Enhances lipophilicity and CNS penetration compared to chlorine or methyl groups, making this compound a candidate for CNS-targeted therapies .
  • Salt Selection : Hydrobromide offers formulation advantages over hydrochloride, particularly in moisture-sensitive applications .
  • SAR Insights : Branched alkyl chains (isopropyl) and aromatic halogens synergistically improve antimicrobial and receptor-binding profiles .

Biological Activity

(4-Bromophenyl)isopropylamine hydrobromide is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a bromophenyl group attached to an isopropylamine backbone. This structure is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of bromophenyl compounds exhibit notable anti-inflammatory effects. For instance, a study involving synthesized compounds demonstrated their inhibitory potential against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that certain derivatives of this compound possess strong anti-inflammatory properties comparable to established COX inhibitors like celecoxib and diclofenac .

2. Anticancer Activity

The compound has also been explored for its anticancer properties, particularly as a modulator of the human telomerase reverse transcriptase (hTERT). In vitro studies have shown that it can inhibit tumor cell proliferation effectively.

  • In vitro IC50 Values:
    • SMMC-7721 liver cancer cells: 88 nM
    • Non-toxic to normal hepatocyte cells: IC50 > 10 μM

In vivo studies further confirmed its efficacy in reducing tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against various pathogens. A study highlighted its effectiveness against Pneumocystis carinii, where it demonstrated lower toxicity compared to traditional treatments like pentamidine.

CompoundEffective Dose (mg/kg)Toxicity Comparison
Compound A5Less toxic than pentamidine

This suggests that the compound could serve as a promising alternative in treating infections caused by opportunistic pathogens .

Case Studies

Case Study 1: Anti-inflammatory Effects in Rodent Models
A series of experiments were conducted using carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory effects of various derivatives of this compound. The results indicated significant reductions in edema comparable to standard anti-inflammatory drugs.

Case Study 2: Cancer Cell Proliferation Inhibition
In a controlled study involving SMMC-7721 cells, treatment with the compound resulted in marked inhibition of cell proliferation through mechanisms involving oxidative stress and apoptosis pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-bromophenyl)isopropylamine hydrobromide to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-bromoaniline with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) may yield the intermediate (4-bromophenyl)isopropylamine. Subsequent treatment with HBr gas or aqueous HBr in ethanol can form the hydrobromide salt . Purity optimization requires careful control of stoichiometry, reaction time, and temperature, followed by recrystallization using solvents like ethanol or acetone .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure by identifying aromatic protons (δ 7.2–7.8 ppm for bromophenyl groups) and isopropylamine protons (δ 1.2–1.4 ppm for CH₃ and δ 3.0–3.5 ppm for CH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 244 for C₉H₁₂BrN⁺).
  • Elemental Analysis : Ensures stoichiometric Br content (~32.8% for C₉H₁₃Br₂N) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in materials science .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C in a dry, well-ventilated area away from oxidizers and acids .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of HBr vapors .
  • Waste Disposal : Neutralize residual HBr with a weak base (e.g., NaHCO₃) before disposal. Collect organic waste separately for incineration .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom at the para position activates the aromatic ring for palladium-catalyzed cross-coupling. For example, in Suzuki reactions, it reacts with arylboronic acids to form biaryl derivatives. Key parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent : DMF or THF at 80–100°C.
  • Base : Na₂CO₃ or K₃PO₄.
    Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. What strategies can resolve contradictions in pharmacological data (e.g., varying IC₅₀ values in enzyme inhibition studies)?

  • Methodological Answer :

  • Standardization : Use a common assay protocol (e.g., fixed ATP concentration in kinase assays).
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate purity via HPLC (>98%).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates. Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or compound aggregation .

Q. How is this compound utilized in perovskite solar cell research?

  • Methodological Answer : The compound acts as a surface passivator or hole-transport layer (HTL) additive in perovskite solar cells.

  • Procedure : Dissolve in anhydrous DMF (1–2 wt%) and spin-coat onto perovskite layers.
  • Mechanism : The amine group interacts with undercoordinated Pb²⁺, reducing recombination losses. The bromine enhances charge extraction .
  • Performance Metrics : Optimized devices show >20% power conversion efficiency (PCE) and improved stability under UV light .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., serotonin receptors).
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) for 100 ns.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with Thr194, hydrophobic contacts with bromophenyl) .

Data Analysis and Experimental Design

Q. How to design dose-response studies for evaluating neuroprotective effects of this compound?

  • Methodological Answer :

  • In Vitro Model : Use SH-SY5Y cells treated with H₂O₂ to induce oxidative stress.
  • Dosing : Test 0.1–100 µM concentrations. Include NAC (N-acetylcysteine) as a positive control.
  • Outcome Measures : Cell viability (MTT assay), ROS levels (DCFH-DA probe), and apoptosis markers (caspase-3 activity) .

Q. What experimental controls are critical when studying its role in organic synthesis?

  • Methodological Answer :

  • Blank Reactions : Exclude the catalyst or ligand to confirm their necessity.
  • Isolation of Byproducts : Use column chromatography to separate intermediates (e.g., unreacted 4-bromoaniline).
  • Deuterated Solvents : For mechanistic studies via ¹H NMR (e.g., DMSO-d₆ for acid-base reactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromophenyl)isopropylamine hydrobromide
Reactant of Route 2
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(4-Bromophenyl)isopropylamine hydrobromide

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